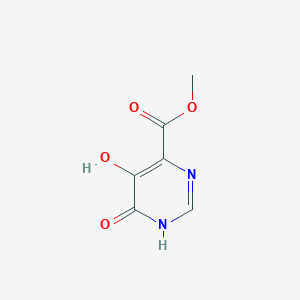

5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester

Description

Systematic IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for heterocyclic compounds with multiple functional groups. According to chemical database sources, the preferred IUPAC name is methyl 5,6-dihydroxy-4-pyrimidinecarboxylate. This nomenclature precisely describes the structural arrangement where the pyrimidine ring serves as the core heterocyclic system, with hydroxyl groups positioned at the 5 and 6 positions, and a methyl carboxylate group at the 4 position.

Alternative systematic nomenclatures include methyl 5-hydroxy-6-oxo-1,6-dihydro-4-pyrimidinecarboxylate, which reflects the tautomeric forms that this compound can adopt under different conditions. The compound also appears in chemical literature under the descriptor 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-hydroxy-6-oxo-, methyl ester, representing the formal acid-ester relationship.

The extensive synonym profile for this compound reflects its presence across multiple chemical databases and research contexts. Commonly encountered synonyms include this compound, methyl 5,6-dihydroxypyrimidine-4-carboxylate, and the registry designation MFCD09701370. Additional nomenclature variants encompass methyl 5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylate and 5,6-dihydroxy pyrimidine-4-carboxylic acid methyl ester, demonstrating the flexibility in chemical naming conventions while maintaining structural accuracy.

The French nomenclature system designates this compound as 5-Hydroxy-6-oxo-1,6-dihydro-4-pyrimidinecarboxylate de méthyle, while German chemical literature refers to it as Methyl-5-hydroxy-6-oxo-1,6-dihydro-4-pyrimidincarboxylat. These international naming variations facilitate cross-cultural scientific communication and ensure universal recognition within the global chemistry community.

Molecular Formula and Weight Analysis

The molecular formula of this compound is definitively established as C₆H₆N₂O₄. This composition reflects a compact heterocyclic structure containing six carbon atoms, six hydrogen atoms, two nitrogen atoms, and four oxygen atoms. The molecular architecture demonstrates efficient atom economy with multiple functional groups integrated within a relatively small molecular framework.

Precise molecular weight determinations have been conducted across multiple authoritative sources, providing consistent values that confirm the compound's identity. The molecular weight is reported as 170.12 grams per mole according to PubChem computational analyses. ChemSpider database records indicate an average molecular mass of 170.124 atomic mass units, with a monoisotopic mass of 170.032757. These measurements were computed using standardized computational chemistry protocols and represent high-precision values suitable for analytical chemistry applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆N₂O₄ | PubChem, Sigma Aldrich, ChemSpider |

| Molecular Weight | 170.12 g/mol | PubChem, Sigma Aldrich |

| Average Mass | 170.124 amu | ChemSpider |

| Monoisotopic Mass | 170.032757 amu | ChemSpider |

The elemental composition analysis reveals a balanced distribution of heteroatoms, with oxygen representing the most abundant heteroatom component due to the presence of hydroxyl groups and the carboxylic acid methyl ester functionality. The nitrogen content, comprising approximately 16.5% of the molecular weight, establishes this compound firmly within the pyrimidine alkaloid family. Carbon contributes the largest atomic percentage while maintaining structural complexity through heterocyclic ring formation and functional group incorporation.

CAS Registry Number and Chemical Databases

The Chemical Abstracts Service registry number for this compound is definitively established as 518047-31-9. This unique identifier serves as the primary reference number across international chemical databases and regulatory systems. The CAS number assignment follows standard Chemical Abstracts Service protocols for novel chemical entity registration and provides unambiguous identification regardless of nomenclature variations or language differences.

PubChem, operated by the National Center for Biotechnology Information, maintains comprehensive records for this compound under the Compound Identifier 135732749. The PubChem database provides extensive structural, physical, and chemical property data derived from computational analyses and experimental determinations. Database entries include two-dimensional and three-dimensional structural representations, conformational analysis data, and computed molecular descriptors that facilitate structure-activity relationship studies.

Properties

IUPAC Name |

methyl 5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-6(11)3-4(9)5(10)8-2-7-3/h2,9H,1H3,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVPHPOAYVJOLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)NC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716167 | |

| Record name | Methyl 5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518047-31-9 | |

| Record name | Methyl 5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrolysis of Benzamide Oxime and Dimethyl Acetylenedicarboxylate Adduct

One of the classical and well-documented methods for synthesizing 5,6-dihydroxy-pyrimidine-4-carboxylic acid methyl ester involves the pyrolysis of an adduct formed between benzamide oxime and dimethyl acetylenedicarboxylate.

Reaction Overview : The benzamide oxime reacts with dimethyl acetylenedicarboxylate to form a vinyl ether adduct. Upon pyrolysis, this adduct rearranges and cyclizes to yield 5,6-dihydroxy-2-phenyl-4-pyrimidinecarboxylic acid methyl ester (a substituted analog of the target compound).

Key Findings : Culbertson (1979) clarified the structure of the product, confirming the formation of the 5,6-dihydroxy-pyrimidine ring system rather than alternative imidazole derivatives previously proposed. This method underscores the utility of oxime-alkyne adduct pyrolysis for pyrimidine synthesis.

Reaction Conditions : Pyrolysis typically requires controlled heating to facilitate the rearrangement without decomposition. Specific temperature and time parameters depend on the substrate and scale.

Cyclization of Protected Dihydroxyfumarate Derivatives

Another approach involves the use of protected dihydroxyfumarate intermediates to synthesize 2-substituted 5,6-dihydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid derivatives, which can be further converted to the methyl ester.

Methodology : The synthesis starts with dihydroxyfumarate derivatives, which undergo cyclization under acidic or heating conditions to form the pyrimidine core with hydroxyl groups at positions 5 and 6.

Advantages : This method allows selective substitution at the 2-position and provides a route to various derivatives by altering the substituents on the fumarate precursor.

Research Data : Studies from 2004 and subsequent years have optimized this method for higher yields and selectivity, contributing to the development of analogs with biological activity.

Esterification of 5,6-Dihydroxypyrimidine-4-carboxylic Acid

Direct esterification of the corresponding 5,6-dihydroxypyrimidine-4-carboxylic acid with methanol in the presence of acid catalysts is a straightforward method to obtain the methyl ester.

Typical Procedure : The acid is refluxed with methanol and a catalytic amount of sulfuric acid or hydrochloric acid for several hours, promoting ester bond formation.

Considerations : Careful control of reaction time and temperature is necessary to avoid degradation of the sensitive dihydroxy pyrimidine ring.

Yield and Purity : This method generally provides moderate to good yields of the methyl ester with high purity after purification steps such as recrystallization or chromatography.

Synthesis via Michael Addition and Subsequent Cyclization

A more recent synthetic strategy involves the Michael addition of amidoximes to electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate), followed by intramolecular cyclization to form the pyrimidine ring.

Reaction Pathway : Amidoximes, prepared from nitriles and hydroxylamine hydrochloride, add across the alkyne triple bond. This intermediate undergoes cyclization and tautomerization to yield the dihydroxy pyrimidine methyl ester.

Green Chemistry Aspect : Optimizations have been made to conduct these reactions in aqueous media without transition metal catalysts, enhancing environmental compatibility.

Research Outcomes : This method has been reported to provide efficient and selective access to 5,6-dihydroxy-pyrimidine derivatives, including methyl esters, with potential for structural diversification.

Synthesis from 2-Butenedioic Acid Derivatives

According to Chemical Book data, 2-benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid methyl ester can be synthesized starting from 2-butenedioic acid derivatives and related intermediates under heating in xylene for 6 hours.

Process Details : The reaction involves condensation and cyclization steps facilitated by heating in a non-polar solvent, yielding the methyl ester with a benzyl substituent at position 2.

Yield : Reported isolated yield is approximately 0.35 g under the specified conditions.

Literature Reference : Pace et al. (2007) provide detailed synthetic protocols and characterization data in the Journal of Medicinal Chemistry, highlighting the medicinal relevance of these compounds.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The pyrolysis method (Method 1) is historically significant and provides a corrected structural assignment for the product, confirming the pyrimidine ring formation rather than imidazole derivatives.

The use of protected dihydroxyfumarate intermediates (Method 2) allows for structural diversity and has been optimized for selective synthesis of biologically active derivatives.

Direct esterification (Method 3) is a classical approach but requires careful control to prevent ring degradation due to the sensitivity of the dihydroxy groups.

Michael addition-based syntheses (Method 4) represent a modern, environmentally friendly approach, avoiding heavy metals and harsh conditions, suitable for scale-up and analog development.

The synthetic route involving 2-butenedioic acid derivatives (Method 5) highlights the importance of solvent choice and heating duration for optimal yield, as demonstrated in medicinal chemistry contexts.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to remove oxygen atoms, resulting in different derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for halogenation reactions.

Major Products Formed:

Oxidation Products: Pyrimidinone derivatives, carboxylic acids.

Reduction Products: Pyrimidinyl alcohols, amines.

Substitution Products: Halogenated pyrimidines, alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

- Antiviral Activity : This compound has been identified as an inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, demonstrating potential as an antiviral agent .

- Anti-inflammatory Properties : Recent studies have shown that derivatives of this compound exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

- Structure-Activity Relationship (SAR) : Studies have elucidated the relationship between the chemical structure of pyrimidine derivatives and their biological activity, highlighting the importance of substituents on the pyrimidine ring that enhance therapeutic efficacy .

Biological Studies

The compound serves as a probe in biological research to understand cellular processes and enzyme activities. Its ability to form hydrogen bonds due to hydroxyl groups enhances its binding affinity to biological targets.

Industrial Applications

- Chemical Synthesis : It acts as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

- Dyes and Pigments : The compound is utilized in producing various industrial chemicals, including dyes and pigments.

Comparative Analysis with Related Compounds

The unique presence of hydroxyl groups at both the 5 and 6 positions distinguishes this compound from its analogs:

| Compound Name | Key Features |

|---|---|

| Pyrimidine-4-carboxylic acid methyl ester | Lacks hydroxyl groups at positions 5 and 6 |

| 5,6-Dihydroxy-pyrimidine-4-carboxylic acid | Lacks the methyl ester group |

| 6-Hydroxy-pyrimidine-4-carboxylic acid methyl ester | Hydroxyl group only at position 6 |

Case Studies

- Inhibitory Effects on COX Enzymes : A recent study evaluated several pyrimidine derivatives for their COX inhibitory activity using carrageenan-induced paw edema models in rats. The findings indicated that certain derivatives exhibited comparable efficacy to established anti-inflammatory drugs like indomethacin .

- Antiviral Efficacy : Research on the antiviral properties demonstrated that derivatives of this compound could effectively inhibit viral replication mechanisms, providing a basis for further development into antiviral therapies .

Mechanism of Action

The mechanism by which 5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyrimidinecarboxylic acid esters, focusing on substituents, ester groups, and physicochemical properties.

Substitution Patterns and Functional Groups

5,6-Dihydroxy-pyrimidine-4-carboxylic Acid Methyl Esters

- Substituents : 5,6-dihydroxy, 2-phenyl, and methyl ester at position 3.

- Key Features : The dihydroxy groups enhance hydrogen-bonding capacity and acidity, influencing solubility and reactivity. The methyl ester reduces polarity compared to free carboxylic acids.

Ethyl 2-Hydroxy-6-(4-Methoxyphenyl)-4-methyl-1,6-dihydropyrimidine-5-carboxylate

- Substituents : 2-hydroxy, 4-methyl, 4-methoxyphenyl, and ethyl ester at position 4.

- The ethyl ester extends the alkyl chain, altering metabolic stability .

4-Hydroxy-2-(Methylsulfanyl)pyrimidine-5-carboxylic Acid Ethyl Ester

- Substituents : 4-hydroxy, 2-methylsulfanyl, and ethyl ester at position 5.

- Key Differences : The methylsulfanyl group introduces sulfur-based reactivity (e.g., nucleophilic substitution) and may enhance bioavailability. The absence of a 5-hydroxy group reduces acidity compared to the target compound .

2,5-Dimethyl-4-oxo-3H-thieno[5,4-d]pyrimidine-6-carboxylic Acid Ethyl Ester

- Substituents: Fused thieno ring, 2,5-dimethyl, 4-oxo, and ethyl ester at position 6.

- The 4-oxo group replaces hydroxyls, reducing hydrogen-bonding capacity .

Ester Group Variations

Data Tables

Table 1. Structural Comparison of Pyrimidinecarboxylic Acid Esters

| Compound Name (Example) | Substituents | Ester Group | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|

| This compound | 5,6-OH, 2-Ph, 4-COOCH3 | Methyl | - | High polarity, acidic |

| Ethyl 2-hydroxy-6-(4-methoxyphenyl)-4-methyl-1,6-dihydropyrimidine-5-carboxylate | 2-OH, 4-CH3, 4-Ph-OCH3, 5-COOEt | Ethyl | - | Lipophilic, bulky substituents |

| 2,5-Dimethyl-4-oxo-3H-thieno[5,4-d]pyrimidine-6-carboxylic acid ethyl ester | Thieno ring, 2,5-CH3, 4-O, 6-COOEt | Ethyl | 252.29 | Aromatic, fused ring system |

Biological Activity

5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester is a pyrimidine derivative characterized by hydroxyl groups at the 5 and 6 positions and a carboxylic acid methyl ester group at the 4 position. This unique structure contributes to its potential biological activities and applications in medicinal chemistry.

Chemical Structure

- Chemical Formula : C6H6N2O4

- CAS Number : 518047-31-9

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The hydroxyl groups enhance binding affinity through hydrogen bonding, potentially leading to the inhibition or activation of specific biochemical pathways.

Potential Therapeutic Applications

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antioxidant Activity : Compounds in the pyrimidine family have shown potential as antioxidants, which can protect cells from oxidative stress.

- Antimicrobial Properties : Some derivatives demonstrate antimicrobial effects against various pathogens, suggesting potential use in treating infections.

- Anti-inflammatory Effects : Pyrimidine derivatives are being explored for their ability to modulate inflammatory responses.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Pyrimidine-4-carboxylic acid methyl ester | Lacks hydroxyl groups at positions 5 and 6 | Limited antioxidant properties |

| 5,6-Dihydroxy-pyrimidine-4-carboxylic acid | Lacks the methyl ester group | Enhanced biological activity |

| 6-Hydroxy-pyrimidine-4-carboxylic acid | Hydroxyl group only at position 6 | Moderate antimicrobial activity |

The presence of hydroxyl groups at both the 5 and 6 positions in this compound distinguishes it from its analogs, potentially leading to enhanced chemical reactivity and biological properties.

Antioxidant Activity Study

A study focused on the antioxidant capacity of various pyrimidine derivatives, including this compound. The compound was evaluated using DPPH radical scavenging assays, which measure the ability to neutralize free radicals. Results indicated a significant antioxidant effect comparable to established antioxidants.

Antimicrobial Efficacy

In another investigation, the antimicrobial activity of the compound was assessed against a panel of bacteria and fungi. The results demonstrated notable inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the recommended analytical techniques for confirming the structure of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester post-synthesis?

To confirm structural integrity, researchers should employ a combination of:

- Nuclear Magnetic Resonance (NMR) : For identifying proton and carbon environments, particularly the hydroxy and ester groups.

- Infrared Spectroscopy (IR) : To detect functional groups like hydroxyl (-OH) and carbonyl (C=O) stretching frequencies .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns, especially for intermediates lacking full characterization .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment and separation of byproducts .

Q. How can researchers optimize reaction yield during the synthesis of this compound?

Key steps include:

- Factorial Design of Experiments : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .

- Purification Strategies : Use membrane or column chromatography for efficient separation of hydrophilic byproducts (e.g., unreacted dihydroxy intermediates) .

- Real-Time Monitoring : Employ in-situ techniques like FTIR to track reaction progress and adjust conditions dynamically .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental spectral data for this compound?

- Re-validate Computational Models : Use density functional theory (DFT) to refine predicted NMR/IR spectra, accounting for solvent effects and tautomeric equilibria (e.g., keto-enol shifts in dihydroxy groups) .

- Cross-Experimental Validation : Compare data with structurally analogous compounds, such as methyl 6-methylpyrimidine-4-carboxylate derivatives, to identify systematic errors .

- Dynamic NMR Studies : Investigate temperature-dependent spectral changes to assess conformational flexibility or hydrogen bonding .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Accelerated Stability Testing : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) for 24–72 hours, then quantify degradation via HPLC .

- Mechanistic Studies : Use LC-MS to identify degradation products (e.g., hydrolysis of the methyl ester to carboxylic acid) and propose degradation pathways .

- Crystallography : Compare crystal structures before and after stress testing to detect lattice destabilization .

Q. What experimental approaches are suitable for investigating the regioselectivity of hydroxyl group modifications in this compound?

- Protecting Group Strategies : Temporarily block one hydroxyl group using silyl or acetyl protecting agents to direct functionalization at the desired position .

- Isotopic Labeling : Introduce deuterium at specific hydroxy sites to track reaction pathways via MS .

- Computational Mapping : Use molecular docking or electrostatic potential surface analysis to predict reactive sites .

Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives of this compound?

- Chiral Chromatography : Employ chiral stationary phases (e.g., cyclodextrin-based columns) for enantiomer separation .

- Asymmetric Catalysis : Utilize transition-metal catalysts (e.g., Ru or Rh complexes) to induce stereoselectivity during esterification or hydroxylation .

- Circular Dichroism (CD) : Validate enantiomeric purity by comparing experimental CD spectra with simulated data .

Data Analysis and Contradictions

Q. How should researchers reconcile conflicting data regarding the compound’s solubility in polar vs. non-polar solvents?

- Solubility Parameter Screening : Measure Hansen solubility parameters to identify optimal solvents, considering the compound’s dihydroxy and ester moieties .

- Molecular Dynamics Simulations : Model solvent interactions to explain anomalies (e.g., unexpected solubility in low-polarity solvents due to intramolecular H-bonding) .

- Replicate Under Controlled Conditions : Standardize solvent purity, temperature, and agitation rates to minimize variability .

Q. What methodologies are recommended for assessing the compound’s potential as a precursor in heterocyclic drug synthesis?

- Structure-Activity Relationship (SAR) Studies : Modify the pyrimidine core (e.g., introduce substituents at positions 2 or 5) and evaluate biological activity against target enzymes .

- Metabolic Stability Assays : Use liver microsomes to assess susceptibility to cytochrome P450-mediated oxidation .

- Crystallographic Protein Binding Studies : Co-crystallize derivatives with target proteins (e.g., kinases) to visualize binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.